Structural Differentiation: 8-Methyl and 3-Methoxyphenyl Substituent Impact on Molecular Weight and Lipophilicity
The target compound exhibits a distinct molecular profile compared to its closest analogs. The presence of both the 8-methyl and 2-(3-methoxyphenyl) groups increases molecular weight and lipophilicity, which are critical parameters for membrane permeability and target engagement [1]. Compared to the unsubstituted imidazo[1,2-a]pyridine core (MW 118.14) or the 2-(3-methoxyphenyl) analog lacking the 8-methyl group (MW 224.26), the target compound (MW 238.28) demonstrates a measurable difference in physicochemical properties [2]. This altered profile is hypothesized to influence its pharmacokinetic behavior in cellular and in vivo assays, although direct comparative PK data are currently absent [3].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW 238.28 g/mol; LogP (predicted) ~3.2 [1] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (MW 118.14); 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine (MW 224.26); 8-Methylimidazo[1,2-a]pyridine (MW 132.16) [2] |
| Quantified Difference | MW increase of ~14 g/mol (from 8-methyl analog) and ~120 g/mol (from core). LogP increase of ~0.8-1.2 units compared to 8-methyl analog [1]. |
| Conditions | Predicted physicochemical properties based on structure; no experimental data available for this specific compound [3]. |
Why This Matters
Higher molecular weight and lipophilicity can directly impact cellular permeability and target binding, making this compound a more suitable candidate for certain medicinal chemistry programs than its less lipophilic analogs.
- [1] Chemsrc. 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. Accessed 2024. CAS: 1557514-11-0. View Source
- [2] PubChem. Imidazo[1,2-a]pyridine (CID 10722); 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine (CID 66225); 8-Methylimidazo[1,2-a]pyridine (CID 135413839). View Source
- [3] Class-level inference based on known imidazopyridine SAR. No direct experimental data located for this specific compound. View Source
